molecular formula C18H17ClN4O4S2 B2520263 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 533872-28-5

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

カタログ番号 B2520263
CAS番号: 533872-28-5
分子量: 452.93
InChIキー: SSUMSAYZXLZZLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17ClN4O4S2 and its molecular weight is 452.93. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Spectral Analysis

Research has focused on the synthesis and spectral analysis of derivatives similar to the compound of interest. These studies often aim to explore the chemical properties, structural elucidation, and potential biological activities of these compounds through various synthetic routes and spectral techniques such as NMR, IR, and mass spectrometry. For example, Khalid et al. (2016) synthesized N-substituted derivatives of similar compounds and evaluated their antibacterial activity, showcasing the compound's relevance in developing antimicrobial agents (Khalid et al., 2016).

Antimicrobial and Anticancer Properties

Several studies have synthesized and tested derivatives for their antimicrobial and anticancer properties. These compounds have shown moderate to high activity against various bacterial strains and cancer cell lines, highlighting their potential as lead compounds for the development of new therapeutics. For instance, Salahuddin et al. (2014) evaluated oxadiazole derivatives for in vitro anticancer activity, suggesting the therapeutic potential of these compounds in cancer treatment (Salahuddin et al., 2014).

Enzyme Inhibition for Alzheimer’s Disease

Compounds of this class have also been investigated for their enzyme inhibition capabilities, particularly targeting enzymes related to Alzheimer’s disease. A study by Rehman et al. (2018) synthesized new heterocyclic derivatives and evaluated them for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. This research underscores the potential of these compounds in developing treatments for neurodegenerative diseases (Rehman et al., 2018).

Pharmacological Characterization

The pharmacological characterization of similar compounds includes assessing their affinity and selectivity towards various receptors, which is crucial for drug development. For example, Grimwood et al. (2011) characterized a κ-opioid receptor antagonist, providing insights into the compound’s receptor binding and efficacy, contributing to the development of potential treatments for depression and addiction disorders (Grimwood et al., 2011).

特性

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S2/c19-15-9-8-14(28-15)17-21-22-18(27-17)20-16(24)12-4-6-13(7-5-12)29(25,26)23-10-2-1-3-11-23/h4-9H,1-3,10-11H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUMSAYZXLZZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。